Fomesafen sodium

Vue d'ensemble

Description

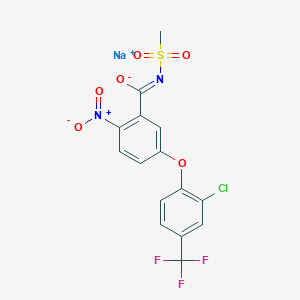

Fomesafen-sodium is a selective herbicide used primarily for the control of broad-leaved weeds in leguminous crops such as soybeans, potatoes, and tomatoes . It is known for its effectiveness in post-emergence weed control and is absorbed by both leaves and roots of the plants . The compound is a member of the diphenyl ether chemical family and has the chemical formula C₁₅H₉ClF₃N₂NaO₆S .

Méthodes De Préparation

The synthesis of Fomesafen-sodium involves several steps. One common method includes the reaction of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid with methylsulfonamide in the presence of sulfur oxychloride and a nanocatalyst mixture of cupric chloride, zinc chloride, and silver chloride . The reaction is carried out under controlled conditions to obtain the crude product, which is then purified to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Fomesafen-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can be reduced, although this is less common in its typical applications.

Substitution: Fomesafen-sodium can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Agricultural Use

1.1 Crop Protection

Fomesafen sodium is predominantly used in post-emergence applications to control a wide range of broadleaf weeds in crops such as soybeans, potatoes, and tomatoes. It is particularly effective against resistant weed species, providing an essential tool for integrated weed management strategies.

- Application Rates : In soybean cultivation, fomesafen is typically applied at rates of up to 0.375 lb ae/A (active ingredient per acre) as a pre-emergent treatment for optimal weed control .

- Target Weeds : It effectively manages species like Amaranthus retroflexus, which has shown varying levels of resistance to other herbicides .

1.2 Efficacy Studies

Research indicates that long-term application of fomesafen can influence weed seedbank dynamics and community richness. A study focused on the effects of fomesafen on Amaranthus retroflexus populations demonstrated significant differences in resistance levels between treated and untreated groups .

Environmental Impact

2.1 Residue Management

Fomesafen residues are monitored to ensure compliance with safety standards set by regulatory bodies such as the EPA. Analytical methods have been developed for detecting fomesafen residues in food products, ensuring they remain below established tolerance levels .

- Tolerances : The EPA has established tolerances for fomesafen residues in various crops, with specific limits depending on the crop type and application method .

2.2 Non-target Organisms

Studies have shown that fomesafen is not acutely toxic to non-target organisms, including birds, aquatic life, and beneficial insects like honey bees . This characteristic makes it a favorable option for sustainable agricultural practices.

Regulatory Framework

This compound is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which mandates that all pesticides must be registered with the EPA before use. The registration process involves rigorous risk assessments to evaluate human health and environmental impacts.

- Risk Assessments : Recent assessments indicate that fomesafen poses minimal risk when used according to label instructions, with no significant acute toxicity observed in studies involving dietary exposure .

Case Studies

4.1 Field Trials

Field trials conducted on genetically engineered (GE) soybean varieties have demonstrated that fomesafen can be effectively integrated into modern agricultural practices without compromising crop yield or safety . These trials assess the herbicide's performance in diverse environmental conditions.

4.2 Resistance Management

Research examining long-term fomesafen application has highlighted its role in managing herbicide resistance among weed populations. By rotating herbicides with different modes of action, farmers can mitigate the development of resistant weed biotypes .

Mécanisme D'action

Fomesafen-sodium exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PROTOX), which is essential for chlorophyll synthesis . This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes oxidative damage to cell membranes when exposed to light . The result is chlorosis and desiccation of the target weeds .

Comparaison Avec Des Composés Similaires

Fomesafen-sodium is often compared with other diphenyl ether herbicides such as acifluorfen and bifenox . While all these compounds inhibit protoporphyrinogen oxidase, Fomesafen-sodium is unique in its higher selectivity and effectiveness against a broader spectrum of weeds . Additionally, it has a longer residual activity in soil compared to some of its counterparts .

Similar Compounds

Acifluorfen: Another diphenyl ether herbicide with similar mode of action but different chemical structure.

Bifenox: Known for its use in controlling a variety of broad-leaved weeds, but with a shorter residual activity.

Activité Biologique

Fomesafen sodium is a selective herbicide primarily used for controlling broadleaf weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and safety. This article compiles relevant data on the biological activity of this compound, including its effects on plants, animals, and potential human health implications.

This compound is a member of the diphenyl ether herbicide class. Its chemical structure allows it to inhibit specific enzymes involved in the biosynthesis of chlorophyll and other essential plant metabolites.

Fomesafen functions by inhibiting protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll biosynthesis. This inhibition leads to the accumulation of protoporphyrin IX, which generates reactive oxygen species (ROS) upon exposure to light, ultimately causing cell death in susceptible plants.

Biological Activity in Plants

-

Weed Control Efficacy : Fomesafen is effective against several broadleaf weeds such as Amaranthus retroflexus and Chenopodium album. Research indicates that long-term application can lead to both target and non-target resistance mechanisms in these species.

Weed Species Resistance Mechanism Resistance Index (g a.i. ha^-1) Amaranthus retroflexus Arg128Gly mutation in PPX2 gene 50-59 Chenopodium album Increased metabolic enzyme activity Not specified -

Impact on Crop Quality : Studies show that fomesafen can enhance protein content and ash yield in crops like Vigna angularis, while decreasing fat content. This suggests potential benefits for crop nutritional quality when used judiciously.

Crop Species Effect on Nutritional Quality Vigna angularis Increased protein and ash content; decreased fat content

Biological Activity in Animals

Research has shown that fomesafen can have significant effects on animal health, particularly in developmental studies involving rodents:

- Developmental Toxicity : In rodent studies, fomesafen exposure resulted in decreased litter weight gains and reduced pup survival rates. Critical effects were noted at doses significantly higher than typical agricultural applications.

- Immunotoxicity : The herbicide has been linked to reduced IgM antibody levels and lymph node enlargement in mice, indicating potential immunotoxic effects.

Case Studies

Case Study 1: Immunotoxicity in Mice

In a controlled study, female mice exposed to high doses of fomesafen exhibited small uteri and increased liver weight. These findings suggest a disruption in normal physiological functions due to herbicide exposure.

Case Study 2: Resistance Development

A study on Amaranthus retroflexus demonstrated that continuous use of fomesafen led to the development of resistance through both genetic mutations and enhanced metabolic pathways. This underscores the need for integrated weed management strategies to mitigate resistance development.

Environmental Impact

The environmental implications of fomesafen usage are significant. Its persistence in soil and potential for runoff can affect non-target plant species and aquatic ecosystems. Monitoring its application rates and understanding its degradation pathways are essential for minimizing ecological risks.

Propriétés

IUPAC Name |

sodium;(1Z)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzenecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O6S.Na/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19;/h2-7H,1H3,(H,20,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHGSCXKJPJNAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=C(C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/N=C(/C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])\[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72178-02-0 (Parent) | |

| Record name | Fomesafen-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1034921 | |

| Record name | Fomesafen-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108731-70-0 | |

| Record name | Fomesafen-sodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomesafen-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 5-(2-chloro-a,a,a-trifluoro-p-tolyloxy)-N-methylsulfonyl-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMESAFEN-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SNA1AMVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.